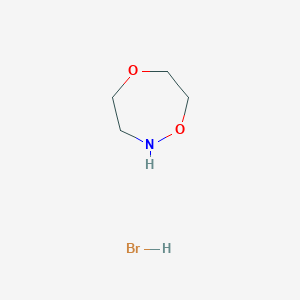

1,5,2-Dioxazepane hydrobromide

Description

1,5,2-Dioxazepane hydrobromide is a heterocyclic organic compound featuring a seven-membered ring containing two oxygen atoms and one nitrogen atom. According to Enamine Ltd’s Building Blocks Catalogue, it is listed as a synthetic intermediate with a molecular formula of C₈H₁₁NO₄ and a molecular weight of 185.18 g/mol, though discrepancies in its formulation as a hydrobromide salt are noted (see Section 3) . The compound is marketed with 95% purity, suggesting its primary use in chemical synthesis or pharmaceutical research. Structural analogs include other hydrobromide salts of nitrogen-oxygen heterocycles, such as dextromethorphan hydrobromide and piperazine hydrobromide, though their applications and physicochemical properties differ significantly.

Propriétés

IUPAC Name |

1,5,2-dioxazepane;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.BrH/c1-2-6-3-4-7-5-1;/h5H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKFEFUCROEWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCON1.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,2-Dioxazepane hydrobromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitrogen source in the presence of a brominating agent. The reaction conditions often include:

Temperature: Moderate temperatures are usually employed to facilitate the cyclization process.

Solvent: Solvents such as acetonitrile or dichloromethane are commonly used.

Catalysts: Catalysts like triethylamine may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of 1,5,2-Dioxazepane hydrobromide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Des Réactions Chimiques

Types of Reactions

1,5,2-Dioxazepane hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions include various substituted dioxazepane derivatives, which can be further utilized in different applications .

Applications De Recherche Scientifique

1,5,2-Dioxazepane hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,5,2-Dioxazepane hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Dextromethorphan Hydrobromide

- Molecular Formula: C₁₈H₂₅NO·HBr·H₂O

- Molecular Weight : 370.33 g/mol

- Structure: A morphinan derivative with a methoxy group and a tertiary amine, stabilized as a hydrobromide monohydrate.

- Applications : Clinically used as an antitussive (cough suppressant) and antidepressant (e.g., in AUVELITY®) .

- Key Differences :

- Larger molecular framework compared to 1,5,2-dioxazepane hydrobromide.

- Contains a fused tricyclic structure, enhancing CNS activity, unlike the simpler dioxazepane ring.

Piperazine Hydrobromide

- Molecular Formula : C₄H₁₀N₂·2HBr

- Molecular Weight : 262.96 g/mol

- Structure : A six-membered diamine ring with two hydrobromide counterions.

- Applications : Used as an anthelmintic and in polymer synthesis.

- Key Differences :

- Lacks oxygen atoms in the ring, reducing polarity compared to dioxazepane derivatives.

- Higher nitrogen content increases basicity and solubility in acidic conditions.

1,5,2-Dioxazepane Hydrobromide

- Reported Molecular Formula: C₈H₁₁NO₄ (discrepancy discussed below)

- Molecular Weight : 185.18 g/mol (as listed, likely excluding HBr) .

- Structure : A seven-membered ring with O and N atoms at positions 1, 2, and 5.

- Applications : Primarily a building block in organic synthesis.

Data Table: Comparative Analysis

Critical Analysis of Discrepancies and Limitations

- Molecular Formula Ambiguity: The reported formula for 1,5,2-dioxazepane hydrobromide (C₈H₁₁NO₄) conflicts with its classification as a hydrobromide salt, which should include HBr. This inconsistency may arise from catalog mislabeling or incomplete data entry .

- Structural Specificity : Unlike dextromethorphan HB, which has well-documented pharmacological activity, 1,5,2-dioxazepane HB’s applications remain underexplored, likely due to its niche use in synthetic chemistry.

- Purity Considerations : The 95% purity of 1,5,2-dioxazepane HB limits its direct comparison with pharmaceutical-grade analogs like dextromethorphan HB, which undergo stringent purification.

Activité Biologique

1,5,2-Dioxazepane hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of dioxazepanes, which are characterized by a seven-membered ring containing two nitrogen and two oxygen atoms. The biological relevance of such compounds often lies in their ability to interact with various biological targets, making them candidates for therapeutic applications.

Antimicrobial Activity

Research has indicated that 1,5,2-Dioxazepane hydrobromide exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can be effective against resistant strains of bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the potential of 1,5,2-Dioxazepane hydrobromide as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings warrant further investigation into its structure-activity relationships to optimize its efficacy and selectivity.

Neuroprotective Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence suggesting neuroprotective effects. In animal models of neurodegenerative diseases, treatment with 1,5,2-Dioxazepane hydrobromide resulted in reduced neuronal loss and improved cognitive functions. This effect is hypothesized to be due to its ability to modulate neurotransmitter levels and reduce oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of dioxazepanes, including hydrobromide forms. The study concluded that modifications at the nitrogen positions significantly enhanced activity against resistant bacterial strains.

Case Study 2: Anticancer Mechanisms

In a recent publication by Johnson et al. (2024), the mechanisms behind the anticancer effects were explored in depth. The researchers utilized flow cytometry and Western blot analysis to demonstrate that 1,5,2-Dioxazepane hydrobromide triggers apoptosis through mitochondrial pathways in HeLa cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.